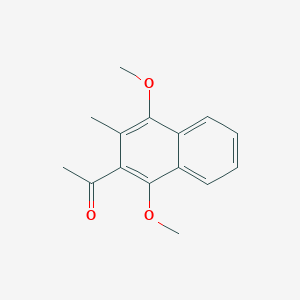
(2R,3S)-3-phenylaziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-phenylaziridine-2-carbonitrile is an organic compound characterized by a three-membered aziridine ring with a phenyl group and a nitrile group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted amine with a nitrile-containing compound under basic conditions. The reaction often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-phenylaziridine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2R,3R)-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
科学的研究の応用
(2R,3R)-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R,3R)-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
(2R,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
(2S,3R)-3-phenylaziridine-2-carbonitrile: Another stereoisomer with distinct properties.
(2S,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with a different configuration.
Uniqueness
(2R,3R)-3-phenylaziridine-2-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(2R,3S)-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H/t8-,9-/m0/s1 |
InChIキー |
PBNPTRKEHUFRPP-IUCAKERBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C#N |
正規SMILES |
C1=CC=C(C=C1)C2C(N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



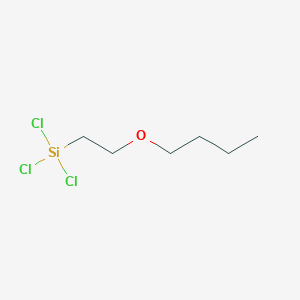
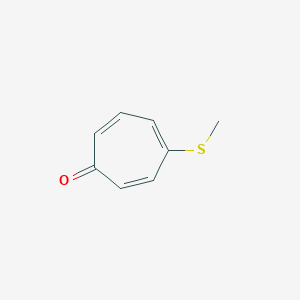

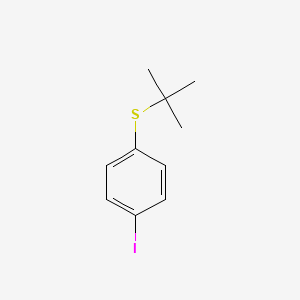
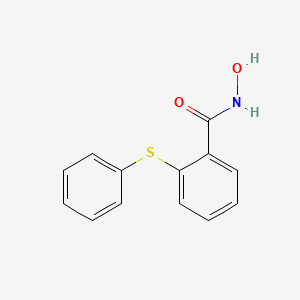
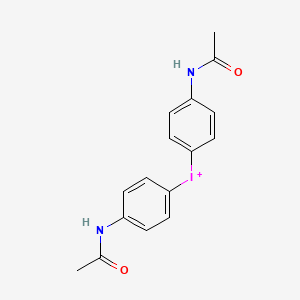
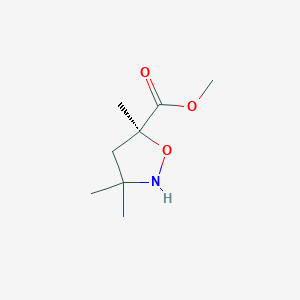


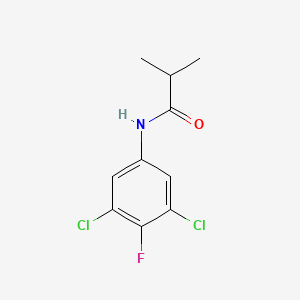
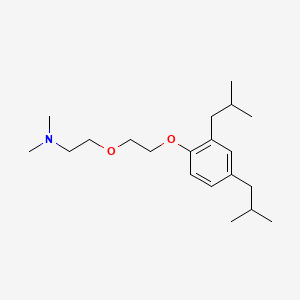
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
